molecular formula C14H10BrNO4 B3199204 4-(3-Bromobenzamido)-2-hydroxybenzoic acid CAS No. 1016804-16-2

4-(3-Bromobenzamido)-2-hydroxybenzoic acid

Cat. No.: B3199204
CAS No.: 1016804-16-2
M. Wt: 336.14 g/mol
InChI Key: VYKNQYISFOIQKO-UHFFFAOYSA-N
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Description

4-(3-Bromobenzamido)-2-hydroxybenzoic acid is a benzoic acid derivative featuring a 2-hydroxy group and a 4-position substituted with a 3-bromobenzamido moiety.

Properties

IUPAC Name

4-[(3-bromobenzoyl)amino]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO4/c15-9-3-1-2-8(6-9)13(18)16-10-4-5-11(14(19)20)12(17)7-10/h1-7,17H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKNQYISFOIQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromobenzamido)-2-hydroxybenzoic acid typically involves the reaction of 3-bromobenzoic acid with 2-hydroxybenzoic acid under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromobenzamido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-(3-Bromobenzamido)-2-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromobenzamido)-2-hydroxybenzoic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in interactions with enzymes and proteins. The bromine atom can also influence the compound’s reactivity and binding affinity through halogen bonding and electronic effects .

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Amides

(a) 4-(3,5-Dichloro-2-hydroxybenzylamino)-2-hydroxybenzoic acid (Compound 1, )
  • Structure: Differs by a benzylamino group (vs. benzamido) and 3,5-dichloro substitution.
  • Key Properties: The benzylamino group introduces a secondary amine, reducing hydrogen-bonding capacity compared to the amide. The dichloro substitution enhances lipophilicity and steric bulk.
(b) 4-(p-Aminobenzenesulfonamido)-2-hydroxybenzoic Acid ()
  • Structure: Sulfonamido group replaces benzamido, with a para-aminophenyl substituent.
  • Key Properties: Sulfonamides are stronger acids (pKa ~10) than carboxamides (pKa ~15–20), enhancing solubility. The para-amino group may enable conjugation or further derivatization.
  • Application : Sulfonamides are historically associated with antimicrobial activity, though specific data for this compound are unavailable .
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituent Type Key Functional Groups Potential Applications
4-(3-Bromobenzamido)-2-hydroxybenzoic acid C₁₄H₁₀BrNO₄ 336.14 g/mol 3-Bromo-benzamido Carboxylic acid, amide Not reported (NR)
4-(3,5-Dichloro-2-hydroxybenzylamino)-2-hydroxybenzoic acid C₁₄H₁₀Cl₂N₂O₄ 357.15 g/mol 3,5-Dichloro-benzylamino Carboxylic acid, amine Neuroprotection
4-(p-Aminobenzenesulfonamido)-2-hydroxybenzoic acid C₁₃H₁₂N₂O₅S 308.31 g/mol p-Amino-sulfonamido Carboxylic acid, sulfonamide Antimicrobial (hypothesized)

Derivatives with Varied Amide Substituents

(a) 4-(3-Carboxypropanamido)-2-hydroxybenzoic Acid Monohydrate ()
  • Structure : A carboxypropanamido group introduces an additional carboxylic acid.
  • Key Properties : Enhanced hydrophilicity due to two carboxylic acid groups. Crystal structure analysis reveals intramolecular hydrogen bonds (O–H⋯O) and a planar conformation, critical for solid-state stability .
(b) 4-[(Chloroacetyl)amino]-2-hydroxybenzoic Acid ()
  • Structure : Chloroacetyl group replaces bromobenzamido.
  • This reactivity could be leveraged in prodrug design or covalent inhibitor synthesis .
(a) 2-Hydroxybenzoic Acid (Salicylic Acid) Derivatives ()
  • Examples : 5-(4-Bromophenylazo)-2-hydroxybenzoic acid.
  • Key Properties : Azo groups introduce conjugation, altering UV-Vis absorption (useful in dyes) and redox properties. The bromophenyl group enhances steric hindrance and lipophilicity .
(b) Natural Derivatives from Citrus Species ()
  • Examples : 2-Hydroxybenzoic acid N-2-(4-hydroxyphenyl)ethylamide.
  • Key Properties: Natural amides often exhibit bioactivity (e.g., antioxidant, anti-inflammatory). The phenolic hydroxyl group enhances hydrogen-bonding capacity .

Biological Activity

4-(3-Bromobenzamido)-2-hydroxybenzoic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores its biological activity based on recent research findings, including synthesis methods, biological assays, and case studies.

Synthesis and Structural Properties

The synthesis of this compound typically involves the reaction of 3-bromobenzoyl chloride with 2-hydroxybenzoic acid in the presence of a suitable base. The resulting compound can be characterized through various techniques such as IR spectroscopy, NMR, and X-ray diffraction to confirm its structural integrity and purity.

Table 1: Synthesis Overview

StepReagentsConditionsYield
13-bromobenzoyl chloride + 2-hydroxybenzoic acidBase (e.g., pyridine)70-80%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, compounds from the acylhydrazone group have shown promising results against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibited antibacterial activity comparable to or better than established antibiotics, suggesting a potential for development into new therapeutic agents .

Anti-inflammatory Effects

In addition to antimicrobial properties, research indicates that derivatives like 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid demonstrate significant anti-inflammatory effects. In vitro studies on lipopolysaccharide (LPS)-activated microglial cells revealed that these compounds inhibited the production of pro-inflammatory mediators such as nitric oxide and cytokines (IL-1β, IL-6, TNF-α). The mechanism involves suppression of the MAPK and NF-κB signaling pathways, which are crucial in inflammatory responses .

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntimicrobialMRSA (ATCC 43300)Disruption of bacterial cell wall
Anti-inflammatoryMicroglial cellsInhibition of NO, IL-1β, IL-6 production

Case Study: Antimicrobial Efficacy

In a comparative study assessing various acylhydrazones, including those derived from benzoic acids, it was found that this compound exhibited notable activity against both gram-positive and gram-negative bacteria. The study utilized standard disk diffusion methods to evaluate efficacy and found that this compound's lipophilicity significantly enhanced its antibacterial action .

Case Study: Neuroprotective Properties

Another investigation focused on the neuroprotective potential of related compounds in models of neuroinflammation. The study demonstrated that treatment with these compounds reduced markers of inflammation and oxidative stress in neuronal cultures exposed to LPS. This suggests their utility in treating neurodegenerative diseases where inflammation plays a critical role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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